molecular formula C5H13ClN2O2 B584772 (2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride CAS No. 1346617-00-2

(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride

Cat. No.: B584772
CAS No.: 1346617-00-2
M. Wt: 175.569
InChI Key: GGTYBZJRPHEQDG-DSNAFDLYSA-N
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Description

(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid; hydrochloride is a stable isotope-labeled derivative of L-arginine hydrochloride, designed for advanced applications in drug development and metabolic studies. Its structure incorporates five ¹³C atoms in the pentanoic acid backbone and two ¹⁵N atoms at the azanyl (amine) groups, enabling precise quantitative tracking in pharmacokinetic and proteomic research .

Properties

IUPAC Name

(2R)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTYBZJRPHEQDG-QQIPSHICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2][13C@H]([13C](=O)O)[15NH2])[13CH2][15NH2].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride involves the incorporation of stable isotopes into the L-Ornithine molecule. This can be achieved through various synthetic routes, including:

    Chemical Synthesis: Starting from labeled precursors, the synthesis involves multiple steps of chemical reactions to introduce the carbon-13 and nitrogen-15 isotopes into the L-Ornithine structure.

    Biological Methods: Utilizing microorganisms or cell cultures that can incorporate labeled isotopes into amino acids during their metabolic processes.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis. The process includes:

    Fermentation: Using genetically modified microorganisms to produce labeled amino acids.

    Chemical Synthesis: Scaling up the chemical synthesis process to produce larger quantities of the labeled compound.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to L-Glutamate through oxidative deamination.

    Reduction: Reduction of the carboxyl group to form corresponding alcohols.

    Substitution: Amino group substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Using reagents like acyl chlorides or sulfonyl chlorides under mild conditions.

Major Products Formed

    Oxidation: Formation of L-Glutamate.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of various L-Ornithine derivatives.

Scientific Research Applications

(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in metabolic studies to understand amino acid metabolism and pathways.

    Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of the urea cycle.

    Medicine: Utilized in clinical research to study liver function and disorders related to ammonia detoxification.

    Industry: Applied in the production of labeled compounds for pharmaceutical research and development.

Mechanism of Action

(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride exerts its effects by participating in the urea cycle, where it helps convert ammonia into urea for excretion. The labeled isotopes allow for precise tracking of the compound’s metabolic fate, providing insights into the molecular targets and pathways involved in amino acid metabolism.

Comparison with Similar Compounds

Key Chemical Properties :

  • Molecular Weight : 227.63 g/mol (theoretical) .
  • CAS Number : 2483829-29-2 .
  • PubChem CID : 162642131 .
  • Hydrogen Bond Donors/Acceptors: 5 donors, 4 acceptors .
  • Stereochemistry : Single stereocenter at the C2 position, preserving the (S)-configuration of natural L-arginine .

This compound is typically stored at +4°C and shipped at room temperature, with >95% purity confirmed via HPLC . Its isotopic labeling facilitates tracer studies in metabolic pathways, particularly in monitoring arginine utilization in diseases like cancer or immune disorders .

Comparison with Similar Compounds

Structural and Isotopic Analogues

Table 1: Isotope-Labeled Arginine Derivatives

Compound Name Isotopic Labels Molecular Weight (g/mol) Key Applications References
(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid; hydrochloride ¹³C5, ¹⁵N2 227.63 Metabolic tracing, drug quantification
L-Arginine-13C6,15N4,d7 hydrochloride ¹³C6, ¹⁵N4, d7 231.65* NMR studies, deuterium stability assays
Perfluoro-n-[1,2,3,4,5-13C5]pentanoic acid ¹³C5 269.00 Environmental pollutant analysis

*Theoretical calculation based on isotopic substitution.

Key Differences :

  • Isotopic Pattern: The target compound’s ¹³C5 and ¹⁵N2 labeling is distinct from L-arginine-¹³C6,¹⁵N4,d7, which includes deuterium for enhanced NMR signal resolution . Perfluoro-¹³C5-pentanoic acid lacks nitrogen isotopes and serves environmental monitoring rather than biomedical applications .
  • Functional Groups: Unlike perfluoro analogues, the target compound retains arginine’s guanidino group, critical for enzyme binding (e.g., arginase inhibition) .

Functional Analogues in Drug Discovery

Table 2: Structurally Related Bioactive Compounds

Compound (ZINC ID) Structure Key Features Target Protein Hypothetical Binding Affinity (ΔG, kcal/mol) References
ZINC33978586 (2S)-5-guanidino-2-hydroxypentanoic acid Hydroxyl substitution at C2 Human Arginase I -9.2
ZINC01677572 (S)-5-Guanidino-2-hydroxypentanoic acid Stereospecific hydroxy group Human Arginase I -8.7
Target Compound (2S)-2,5-bis(15N)azanyl-¹³C5-pentanoic acid Isotopic labeling, no hydroxyl groups N/A (tracer) N/A

Key Observations :

  • Structural Modifications : ZINC33978586 and ZINC01677572 feature hydroxyl groups at C2, enhancing hydrogen bonding with arginase’s active site . The target compound lacks these groups, prioritizing isotopic utility over direct enzyme inhibition.
  • Binding Affinity: Non-isotopic analogues like ZINC33978586 show strong hypothetical binding (ΔG = -9.2 kcal/mol) to Human Arginase I, making them potent drug candidates for diseases like leishmaniasis .

Physicochemical and Metabolic Considerations

  • Solubility: The target compound dissolves in DMSO, ethanol, or water, similar to non-isotopic arginine derivatives . However, deuterated versions (e.g., L-arginine-¹³C6,¹⁵N4,d7) may exhibit altered solubility due to deuterium’s kinetic isotope effects .
  • Metabolic Stability : Deuterium in analogues like L-arginine-d7 can prolong half-life by reducing CYP450 metabolism, whereas ¹³C/¹⁵N labels in the target compound minimize metabolic interference, ideal for tracer studies .

Biological Activity

(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride is a stable isotope-labeled compound derived from L-Ornithine. This compound is notable for its dual isotopic labeling with nitrogen-15 and carbon-13, which enhances its utility in various biological and biochemical studies. This article delves into the compound's biological activity, synthesis methods, mechanisms of action, and applications in research.

PropertyDetails
Molecular Formula C8H17N5O3
Molecular Weight 189.25 g/mol
IUPAC Name This compound
CAS Number 1346617-00-2

The isotopic labeling allows researchers to trace the compound's metabolic pathways and interactions within biological systems.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Chemical Synthesis : Starting from labeled precursors to introduce carbon-13 and nitrogen-15 isotopes into the L-Ornithine structure.
  • Biological Methods : Utilizing genetically modified microorganisms to produce labeled amino acids through metabolic processes.
  • Purification : Techniques such as chromatography and recrystallization are employed to achieve high purity levels.

The biological activity of this compound is primarily linked to its role in the urea cycle. It facilitates the conversion of ammonia into urea for excretion. The isotopic labels enable precise tracking of the compound’s metabolic fate:

  • Metabolic Pathways : The compound participates in amino acid metabolism and helps elucidate pathways involved in nitrogen metabolism.
  • Protein Synthesis : It plays a role in protein synthesis and degradation studies.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anti-inflammatory Effects : Compounds with similar structures have shown potential anti-inflammatory properties.
  • Antimicrobial Properties : There is evidence suggesting that certain derivatives may possess antimicrobial activity.
  • Metabolic Modulation : The compound can modulate metabolic pathways due to its structural characteristics.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
GlycineSimplest amino acidNeurotransmitterNo substitutions
L-AlanineMethyl groupEnergy metabolismNon-polar side chain
L-LysineAdditional amineProtein synthesisPositively charged
L-TyrosineAromatic ringPrecursor to neurotransmittersHydroxyl group
(2S)-2-(Aminoacetyl)-5-(methylideneamino)pentanoic acidSimilar backbone but fewer isotopesPotentially similar activitiesLacks isotopic labeling

The unique isotopic labeling of (2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid enhances its research utility by allowing detailed tracking of molecular behavior.

Applications in Research

The compound has diverse applications across various fields:

  • Metabolic Studies : Used as a tracer in understanding amino acid metabolism.
  • Clinical Research : Investigates liver function and disorders related to ammonia detoxification.
  • Pharmaceutical Development : Assists in studying pharmacokinetics and drug metabolism.

Case Studies

Recent studies utilizing (2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid include:

  • Study on Urea Cycle Dysfunction : Researchers tracked the incorporation of the compound into urea cycle metabolites to understand disorders associated with ammonia toxicity.
  • Protein Synthesis Investigation : The compound was used to trace labeled nitrogen in protein synthesis pathways in cultured cells.

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